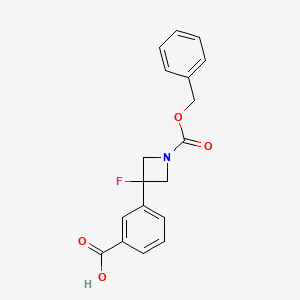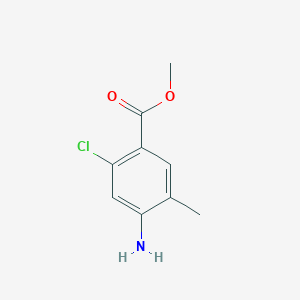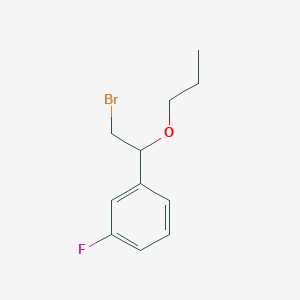
1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene typically involves the reaction of 3-fluorobenzene with 2-bromo-1-propoxyethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Analyse Des Réactions Chimiques
1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The propoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases, solvents, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique reactivity.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity, allowing it to participate in various chemical reactions. The propoxyethyl group provides additional sites for chemical modification, enhancing its versatility in different applications .
Comparaison Avec Des Composés Similaires
1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene can be compared with other similar compounds such as:
1-(2-Bromo-1-propoxyethyl)-2-methylbenzene: Similar in structure but with a methyl group instead of a fluorine atom.
1-(2-Bromo-1-propoxyethyl)-3-methylbenzene: Another similar compound with a methyl group in place of the fluorine atom.
The presence of the fluorine atom in this compound makes it unique, providing distinct reactivity and selectivity compared to its methyl-substituted counterparts.
Propriétés
Formule moléculaire |
C11H14BrFO |
|---|---|
Poids moléculaire |
261.13 g/mol |
Nom IUPAC |
1-(2-bromo-1-propoxyethyl)-3-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3 |
Clé InChI |
PEEYVKSGQIIEDE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(CBr)C1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




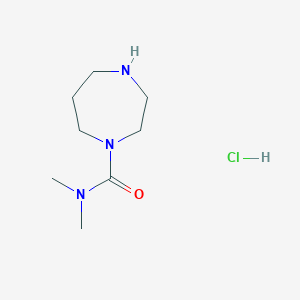
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B13516795.png)
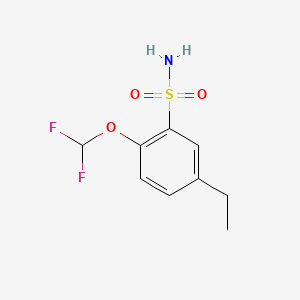
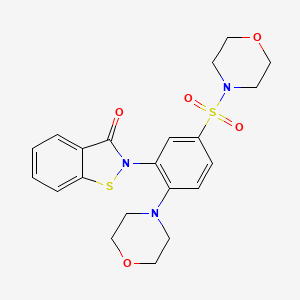
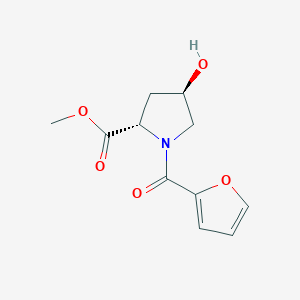
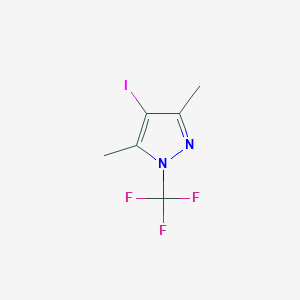
![Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13516816.png)

![Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13516839.png)
![tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13516842.png)
